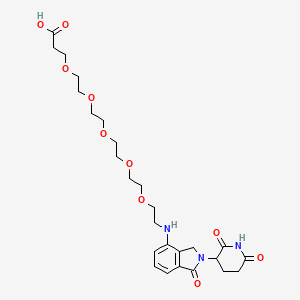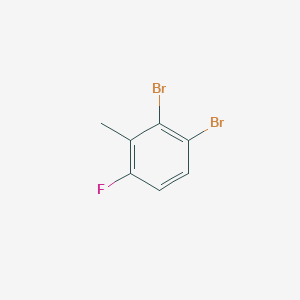
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione is a complex organic compound characterized by its unique structure, which includes two pyrrole rings and multiple thioether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common approach is the condensation of 2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)benzaldehyde with a thioether-containing reagent under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent quality and efficiency. The use of catalysts and optimized solvents can further enhance the reaction rates and yields.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thioethers, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mecanismo De Acción
The mechanism of action of 1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s thioether linkages and pyrrole rings allow it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dioxopyrrolidin-1-yl)ethyl methyl fumarate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Methyl (4-(2-(((3-Ethyl-4-methyl-2-oxo-2,5-dihydro-1H-pyrrol-1-yl)carbonyl)amino)ethyl)phenyl)sulfonylcarbamate: Shares the pyrrole ring and thioether linkages but differs in overall structure and reactivity.
Uniqueness
1-(2-((2-((2-(2-oxo-2,5-Dihydro-1H-pyrrol-1-yl)phenyl)thio)ethyl)thio)phenyl)-1H-pyrrole-2,5-dione is unique due to its combination of two pyrrole rings and multiple thioether linkages, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H18N2O3S2 |
|---|---|
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
1-[2-[2-[2-(5-oxo-2H-pyrrol-1-yl)phenyl]sulfanylethylsulfanyl]phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H18N2O3S2/c25-20-10-5-13-23(20)16-6-1-3-8-18(16)28-14-15-29-19-9-4-2-7-17(19)24-21(26)11-12-22(24)27/h1-12H,13-15H2 |
Clave InChI |
ZRNBJLVIZIQBAV-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=O)N1C2=CC=CC=C2SCCSC3=CC=CC=C3N4C(=O)C=CC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)
![Methyl 5-amino-2'-fluoro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14769779.png)

![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)
![benzyl N-[(3R,4R)-3-hydroxypiperidin-4-yl]carbamate](/img/structure/B14769795.png)

